molecular formula C13H11ClN2O2 B2886250 (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid CAS No. 27268-07-1

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid

Cat. No. B2886250
CAS RN: 27268-07-1
M. Wt: 262.69
InChI Key: HBBFROSEHCCZQL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid, also known as Clomazone, is a herbicide used to control the growth of weeds in crops such as soybeans, cotton, and peanuts. Clomazone is a member of the pyrazole family of herbicides and works by inhibiting the synthesis of carotenoids, which are essential pigments for plant growth. In

Scientific Research Applications

Antitumor Activity

The compound has been used in the synthesis of novel heterocyclic moieties, some of which have shown promising in-vitro antitumor activity against two cell lines (HepG2 and MCF-7). Compounds 13 and 29, which were derived from the key starting material, exhibited the highest activity as antitumor agents .

Antioxidant Activity

In addition to their antitumor properties, compounds 13, 22, and 29 also exhibited the highest inhibitory antioxidant activity using the ABTS method. In the case of erythrocytes hemolysis, compounds 4, 13, and 29 proved to exhibit potent antioxidative activity as vitamin C .

Antibacterial Activity

A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, synthesized from various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, showed good activity against gram-positive bacteria. However, none of the compounds were found to be effective against gram-negative bacteria .

Antifungal Activity

The synthesized compounds were also tested for their in vitro antifungal activity against Aspergillus niger and A. flavus. They showed excellent antifungal activity, with compounds 3b, 3e, 3f, and 3g active against both fungi showing more than 60% inhibition .

Photochromic Behavior

The compound has been evaluated for its photochromic behavior induced by photoirradiation at ambient temperature in EtOH and in dichloromethane (DCM) solutions .

Synthesis of Novel Heterocyclic Moieties

The compound has been utilized as a key starting material for the construction of a variety of novel heterocyclic moieties .

properties

IUPAC Name

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBFROSEHCCZQL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid

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